molecular formula C9H8BrN3O B8508548 3-amino-5-bromo-1H-indole-2-carboxylic acid amide

3-amino-5-bromo-1H-indole-2-carboxylic acid amide

Cat. No. B8508548
M. Wt: 254.08 g/mol
InChI Key: ZZUMSABWFJAQFL-UHFFFAOYSA-N
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Patent
US08664233B2

Procedure details

1.3 g (5.1 mmol) 3-amino-5-bromo-1H-indole-2-carboxylic acid amide was suspended in 50 ml dioxan and, after the addition of 670 μl (5.5 mmol) diphosgene, refluxed for 2 h. Having cooled down to room temperature, 2 ml water was carefully added and thereafter the precipitate was sucked off. 1.4 g (94%) 8-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione was obtained. ESI-MS [m/z]: 278, 280 [M−H]−
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
670 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[NH:4][C:3]=1[C:12]([NH2:14])=[O:13].[O:15]=[C:16](Cl)OC(Cl)(Cl)Cl.O>O1CCOCC1>[Br:11][C:8]1[CH:7]=[CH:6][C:5]2[NH:4][C:3]3[C:12](=[O:13])[NH:14][C:16](=[O:15])[NH:1][C:2]=3[C:10]=2[CH:9]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=C(NC2=CC=C(C=C12)Br)C(=O)N
Step Two
Name
Quantity
670 μL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C3=C(NC2C=C1)C(NC(N3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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